molecular formula C15H13Cl2NO2 B12587890 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide CAS No. 634186-65-5

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B12587890
CAS No.: 634186-65-5
M. Wt: 310.2 g/mol
InChI Key: VTXWLJBEKRENCM-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is an organic compound with a complex structure, featuring a benzamide core substituted with chloro and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of a suitable benzamide derivative, followed by the introduction of the hydroxy group through a substitution reaction. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chloro groups can produce the corresponding hydrocarbon.

Scientific Research Applications

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-vinyl-1H-pyrazole: This compound shares the chloro substitution but differs in its core structure.

    3-Alkenyl-5-chloro-1H-pyrazoles: These compounds also feature chloro groups but have different substituents and core structures.

Uniqueness

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of chloro and hydroxy groups on a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

634186-65-5

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

5-chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-9(16)10-3-2-4-12(7-10)18-15(20)13-8-11(17)5-6-14(13)19/h2-9,19H,1H3,(H,18,20)

InChI Key

VTXWLJBEKRENCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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